molecular formula C9H12F2O2 B2944216 Ethyl (Z)-3-cyclopropyl-4,4-difluorobut-2-enoate CAS No. 2551157-11-8

Ethyl (Z)-3-cyclopropyl-4,4-difluorobut-2-enoate

Cat. No.: B2944216
CAS No.: 2551157-11-8
M. Wt: 190.19
InChI Key: KWIOFYHXAQIWCN-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (Z)-3-cyclopropyl-4,4-difluorobut-2-enoate is an organic compound characterized by the presence of a cyclopropyl group, two fluorine atoms, and an ethyl ester functional group The compound’s structure includes a double bond with a Z-configuration, indicating that the highest priority substituents on each carbon of the double bond are on the same side

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (Z)-3-cyclopropyl-4,4-difluorobut-2-enoate typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Esterification: The ester functional group is introduced through a reaction between an alcohol and a carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated carbon atoms, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), Lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl (Z)-3-cyclopropyl-4,4-difluorobut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl (Z)-3-cyclopropyl-4,4-difluorobut-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (Z)-3-cyclopropyl-4,4-difluorobut-2-enoate can be compared with other similar compounds, such as:

    Ethyl (E)-3-cyclopropyl-4,4-difluorobut-2-enoate: The E-isomer of the compound, which has different spatial arrangement and potentially different reactivity and biological activity.

    Mthis compound: A similar compound with a methyl ester group instead of an ethyl ester, which may affect its physical and chemical properties.

    Ethyl (Z)-3-cyclopropyl-4-fluorobut-2-enoate: A compound with only one fluorine atom, which may have different reactivity and applications.

Properties

IUPAC Name

ethyl (Z)-3-cyclopropyl-4,4-difluorobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O2/c1-2-13-8(12)5-7(9(10)11)6-3-4-6/h5-6,9H,2-4H2,1H3/b7-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIOFYHXAQIWCN-ALCCZGGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C1CC1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C1CC1)\C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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